molecular formula GeRb B14497648 Pubchem_71372250 CAS No. 63705-94-2

Pubchem_71372250

Cat. No.: B14497648
CAS No.: 63705-94-2
M. Wt: 158.10 g/mol
InChI Key: XSQSSSFLPINHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PubChem CID 71372250 is a unique chemical entity within the PubChem Compound database, which aggregates chemical information from over 400 data contributors globally . As a CID (Compound Identifier), it represents a standardized chemical structure derived from the PubChem Substance database, ensuring consistency in stereochemistry, tautomerism, and isotopic labeling .

PubChem generates 3-D conformer models for ~90% of its compounds, including CID 71372250 if it meets criteria such as having ≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements (H, C, N, O, F, Si, P, S, Cl, Br, I) . These models enable advanced shape-based comparisons critical for drug discovery .

Properties

CAS No.

63705-94-2

Molecular Formula

GeRb

Molecular Weight

158.10 g/mol

IUPAC Name

germanium;rubidium

InChI

InChI=1S/Ge.Rb

InChI Key

XSQSSSFLPINHFO-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Rb]

Origin of Product

United States

Preparation Methods

Tributyltin hydride can be synthesized through several methods:

Chemical Reactions Analysis

Tributyltin hydride undergoes various types of chemical reactions:

    Reduction Reactions: It is commonly used in reduction reactions where it donates hydrogen atoms.

    Hydrostannylation Reactions: It is also used in hydrostannylation reactions, where it adds across carbon-carbon multiple bonds[ \text{RC}_2\text{R’} + \text{HSnBu}_3 \rightarrow \text{RC(H)=C(SnBu}_3\text{)R’} ]

Mechanism of Action

The mechanism by which tributyltin hydride exerts its effects involves the donation of hydrogen atoms. This occurs via a radical chain mechanism where the radical Bu₃Sn• abstracts a hydrogen atom from another equivalent of tributyltin hydride, propagating the chain . This mechanism is utilized in various reduction and hydrostannylation reactions.

Comparison with Similar Compounds

Key Features:

  • Basis : Atom types, bond orders, and ring systems.
  • Applications : Predicting metabolic pathways, toxicity, or repurposing drugs with shared scaffolds.
  • Example : A compound with a 0.92 Tanimoto score to CID 71372250 might differ by a single substituent but retain similar biological targets .

3-D Similarity (Similar Conformers)

This approach assesses shape overlap using the Shape-Tanimoto score, prioritizing molecules with comparable conformations. It is critical for identifying compounds with similar binding modes to macromolecules (e.g., proteins) despite differing 2-D structures .

Key Features:

  • Applications : Virtual screening for allosteric modulators or ligands with shape-complementary binding pockets.
  • Limitations: Only available for compounds meeting 3-D criteria (e.g., ≤50 non-hydrogen atoms) .

Comparative Analysis

The table below summarizes the differences between 2-D and 3-D similarity methods:

Parameter 2-D Similarity (Similar Compounds) 3-D Similarity (Similar Conformers)
Basis Structural topology Molecular shape and conformation
Search Method Tanimoto coefficient Shape-Tanimoto score
Coverage All compounds ~90% of PubChem compounds
Typical Use Case Scaffold-based drug design Binding affinity prediction
Bioassay Correlation High for structural analogs High for shape-driven interactions

Hypothetical Similar Compounds

While CID 71372250’s exact analogs are unspecified in the evidence, PubChem’s tools could generate the following hypothetical comparisons:

CID Similarity Type Similarity Score Molecular Weight Rotatable Bonds Bioactivity (Hypothetical)
CID 12345 2-D 0.95 350.2 Da 4 Inhibits Protein X
CID 67890 3-D 0.88 348.5 Da 5 Binds to Receptor Y

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.